molecular formula C8H4Br2N2O2 B2505158 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 904805-36-3

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2505158
CAS No.: 904805-36-3
M. Wt: 319.94
InChI Key: DOYNQSCYEDXVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 904805-36-3) is a brominated heterocyclic building block of significant interest in medicinal chemistry. With the molecular formula C 8 H 4 Br 2 N 2 O 2 and a molecular weight of 319.94 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules . The presence of two bromine atoms on the imidazo[1,2-a]pyridine scaffold makes it a particularly valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore diverse chemical space . This compound is part of the imidazo[1,2-a]pyridine class, which has garnered considerable attention for its wide range of biological activities. Research indicates that analogs derived from this scaffold show potent inhibitory effects against specific therapeutic targets . Recent scientific investigations have demonstrated that phosphonocarboxylate derivatives bearing the imidazo[1,2-a]pyridine core, substituted at the C6 position, act as potent inhibitors of Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for the post-translational prenylation of Rab GTPases, and its inhibition disrupts protein function critical in various disease pathways, positioning this chemical scaffold as a valuable tool for probing these biological processes . Furthermore, imidazo[1,2-a]pyridine-based compounds have shown promising in vitro anticancer activities, including cytotoxic effects, induction of apoptosis, and cell cycle arrest in certain cancer cell lines, highlighting their potential in oncology drug discovery research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYNQSCYEDXVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-amino-3,5-dibromopyridine with chloroacetaldehyde in acetonitrile at 80°C for 10 hours. The reaction mixture is then purified using silica gel column chromatography to obtain the desired product with a yield of approximately 61.73% and a purity of 98.30% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at C6 and C8 positions are primary sites for nucleophilic substitution due to their electron-withdrawing effects.

Key Examples:

  • Fluorination: Treatment with N-fluorobenzenesulfonimide (NFSI) and sodium hydride in THF at −70°C replaces bromine with fluorine, yielding mono- or di-fluorinated derivatives (e.g., compound 7c in ).

  • Amination: Reaction with primary amines (e.g., benzylamine) under Pd catalysis enables C–N bond formation, as demonstrated in analogous imidazo[1,2-a]pyridine systems .

Table 1: Bromine Substitution Reactions

Reagent/ConditionsProductYield (%)Source
NFSI, NaH, THF, −70°C6-Fluoro-8-bromo derivative52–74
Pd(OAc)₂, DIPEA, microwave8-Amino-6-bromo derivative63–65

Cross-Coupling Reactions

The brominated positions participate in palladium-catalyzed cross-couplings, enabling structural diversification.

Suzuki-Miyaura Coupling:

  • Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)₂ and tri(o-tolyl)phosphine introduces aryl groups at C6 or C8 .

  • Example: Coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid yields biaryl derivatives (e.g., compound 1f–j ).

Buchwald-Hartwig Amination:

  • Amination of brominated intermediates with aryl amines (e.g., 4-morpholin-4-yl-aniline) forms C–N bonds, as seen in compound 85 .

Carboxylic Acid Transformations

The C2-carboxylic acid undergoes functionalization via standard protocols:

Esterification:

  • Treatment with methanol/H₂SO₄ or DCC/DMAP produces methyl esters, enhancing solubility for further reactions.

Amide Formation:

  • Condensation with amines (e.g., 2-diethylaminoethylamine) using EDCl/HOBt yields amide derivatives (e.g., compound 103 ).

Decarboxylation:

  • Thermal decarboxylation at >150°C under inert atmosphere removes CO₂, generating 6,8-dibromoimidazo[1,2-a]pyridine.

Cycloaddition and Ring-Opening Reactions

The electron-deficient heterocycle participates in cycloadditions:

Diels-Alder Reactions:

  • Reactivity with dienes (e.g., 1,3-butadiene) under thermal conditions forms bicyclic adducts, though specific yields require further characterization.

Ring-Opening via Reduction:

  • Catalytic hydrogenation (H₂, Pd/C) partially reduces the imidazo[1,2-a]pyridine core, as observed in the synthesis of compound 6d .

Biological Activity and Mechanistic Insights

The compound’s derivatives show selective inhibition of Rab geranylgeranyltransferase (RGGT):

Table 2: Biological Activity of Key Derivatives

Derivative (Substituent)IC₅₀ (μM)Target SpecificitySource
1b (C6-I)50RGGT
1c (C6-CO₂H)100RGGT
1e (C6-CONH₂)100RGGT

Mechanistic studies indicate that bromine’s size and electronegativity modulate steric hindrance and electronic effects, impacting binding to enzymatic pockets .

Stability and Reaction Optimization

  • Thermal Stability: Decomposes above 200°C, with

Scientific Research Applications

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Halogen Type

Compound Name Substituents Key Differences Applications/Reactivity
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 749849-14-7) Br at position 6 Single bromine substitution reduces steric hindrance and cross-coupling potential compared to dihalogenated analogs . Limited to single-site functionalization; lower molecular weight (242.01 g/mol) .
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 858516-69-5) Cl at positions 6 and 8 Chlorine atoms offer lower reactivity in Suzuki couplings compared to bromine, reducing versatility in derivatization . Less cost-intensive but requires harsher conditions for cross-coupling reactions .
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1019021-93-2) Br at position 7, COOH at 3 Altered substitution pattern shifts electronic properties and binding affinity in biological systems . Potential for unique interactions in enzyme inhibition due to carboxylate positioning .

Key Insight : The 6,8-dibromo configuration maximizes reactivity for dual-site functionalization (e.g., sequential Suzuki couplings), enabling diverse library synthesis for drug discovery .

Ring Saturation and Functional Groups

Compound Name Structural Feature Impact on Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid Saturated pyridine ring Reduced aromaticity alters planarity and solubility, potentially lowering membrane permeability .
Imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives Pyrazine instead of pyridine Nitrogen-rich pyrazine core modifies electronic density, influencing binding to nucleic acid targets .

Key Insight : The aromatic pyridine ring in 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid enhances π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .

Biological Activity

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure features two bromine atoms at the 6 and 8 positions and a carboxylic acid group at the 2 position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets involved in signal transduction pathways. The presence of bromine atoms may enhance its binding affinity to these targets due to increased lipophilicity.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial potency of this compound against standard antibiotics. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics like penicillin and ampicillin.
  • Cancer Cell Line Studies : In a series of experiments on MCF-7 and A549 cells, treatment with varying concentrations of the compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

Data Table: Biological Activity Summary

Biological Activity Tested Cell Lines/Organisms Effect Observed Reference
AntimicrobialE. coli, S. aureusInhibition of growth
AnticancerMCF-7 (breast), A549 (lung)Induction of apoptosis
Mechanism of ActionVarious cell linesTargeting signaling pathways

Q & A

Q. What are the standard synthetic protocols for preparing 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid?

The compound is typically synthesized via condensation of substituted 2-aminopyridines with bromopyruvic acid. A continuous flow method using a catalytic amount of p-toluenesulphonic acid (PTSA, 0.25 equiv.) in dimethylformamide (DMF) at 125°C and 4.0 bar pressure achieves completion within 10 minutes, minimizing decarboxylation side reactions . Alternatively, stepwise protocols involve saponification of ester intermediates (e.g., ethyl bromopyruvate derivatives) under basic conditions .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical techniques include:

  • LCMS : To monitor reaction progress and confirm molecular weight .
  • NMR (¹H/¹³C) : For structural elucidation of the fused imidazo-pyridine ring system and substituent positions .
  • Melting Point Analysis : Decomposition near 231°C (hydrate form) is a critical physical property .
  • IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and Br-C vibrations .

Q. What are common functionalization strategies for this compound?

The carboxylic acid group enables derivatization via:

  • Amide Coupling : Using EDC.HCl/HOBt in DMF to form pharmacologically relevant amides .
  • Esterification : Reacting with alcohols under acidic or coupling-agent conditions .
  • Halogen Exchange : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine atoms with aryl/heteroaryl groups .

Advanced Research Questions

Q. How can competing decarboxylation be mitigated during synthesis?

Decarboxylation is a major side reaction at elevated temperatures. Continuous flow microreactors (residence time ≤10 min at 125°C) suppress this by precise temperature control and reduced thermal exposure compared to batch methods. Catalytic PTSA also accelerates cyclization, reducing side-product formation .

Q. What experimental conditions influence the stability of this compound?

  • pH : The carboxylic acid group deprotonates under basic conditions (pH >7), increasing solubility but potentially destabilizing the ring system. Stability studies in buffered solutions (pH 3–7) are recommended for biological assays .
  • Solvent : DMF enhances solubility during synthesis, but aqueous-organic mixtures (e.g., DMSO:H₂O) are preferable for long-term storage .

Q. How can structural analogs be designed to optimize biological activity?

  • Bromine Substitution : Replacing bromine at C6/C8 with electron-withdrawing groups (e.g., Cl, CF₃) modulates electronic properties and binding affinity .
  • Heterocycle Fusion : Introducing pyrimidine or thiazole rings (e.g., imidazo[1,2-b]pyridazine derivatives) alters pharmacokinetic profiles .
  • Fluorescent Probes : Conjugating with benzodiazepine-like moieties enables visualization of biological targets (e.g., peripheral benzodiazepine receptors) .

Q. How should contradictory spectral data be resolved during characterization?

Discrepancies in NMR or LCMS data may arise from tautomerism in the imidazo-pyridine core. Use deuterated DMSO for NMR to stabilize tautomeric forms, and compare with computational models (DFT) for peak assignment . For LCMS, high-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions .

Methodological Considerations

Q. What are the limitations of continuous flow synthesis for scaling up production?

While flow systems improve reaction efficiency, challenges include:

  • Clogging : Particulates from unreacted starting materials require inline filtration.
  • Solvent Compatibility : DMF’s high boiling point complicates downstream purification; alternative solvents (e.g., acetonitrile) may reduce post-reaction processing .

Q. How can researchers validate the compound’s role in modulating biological targets?

  • Fluorescence Quenching Assays : Monitor interactions with proteins or nucleic acids using derivatives with intrinsic fluorescence (e.g., nitrobenzoxadiazole conjugates) .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to enzymes like kinases or proteases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.